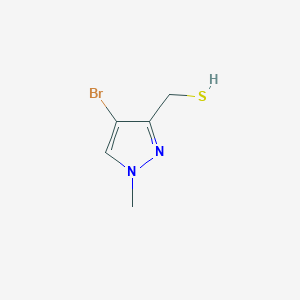
2-Amino-4-ethynylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-ethynylbenzonitrile is an aromatic nitrile compound with the molecular formula C9H6N2. It is known for its unique structure, which includes an amino group at the second position and an ethynyl group at the fourth position on the benzonitrile ring. This compound is commonly used as a starting material for the synthesis of various organic compounds and has been studied extensively for its physical, chemical, and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethynylbenzonitrile typically involves the reaction of 4-ethynylbenzonitrile with ammonia or an amine source under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 4-iodobenzonitrile is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a base to form 4-ethynylbenzonitrile. This intermediate is then treated with ammonia to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .
化学反応の分析
Types of Reactions
2-Amino-4-ethynylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of 2-amino-4-ethylbenzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-4-ethynylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-Amino-4-ethynylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Amino-4-ethynylbenzoic acid
- 2-Amino-4-ethynylbenzaldehyde
- 2-Amino-4-ethynylbenzamide
Uniqueness
2-Amino-4-ethynylbenzonitrile is unique due to its combination of an amino group and an ethynyl group on the benzonitrile ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds. For example, the presence of the ethynyl group allows for unique π-π interactions and electronic effects that can influence the compound’s reactivity and biological activity .
特性
分子式 |
C9H6N2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
2-amino-4-ethynylbenzonitrile |
InChI |
InChI=1S/C9H6N2/c1-2-7-3-4-8(6-10)9(11)5-7/h1,3-5H,11H2 |
InChIキー |
JADFUCBMQOMFAD-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide](/img/structure/B13498007.png)

![Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B13498027.png)
![9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13498033.png)



![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate](/img/structure/B13498055.png)

![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)


![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
